4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a bicyclic pyrrolo-pyrimidine-dione core. Key structural features include:
- 4-Methoxyphenethyl substituent at position 6: A flexible phenethyl chain with a para-methoxy group, which may improve membrane permeability compared to rigid benzyl analogs.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-29-16-7-4-14(5-8-16)10-11-26-13-17-20(22(26)27)21(25-23(28)24-17)15-6-9-18(30-2)19(12-15)31-3/h4-9,12,21H,10-11,13H2,1-3H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHQAEYGONRPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new compounds with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a biochemical tool or therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in substituent groups (Table 1).
Table 1: Substituent Comparison and Key Properties
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , identified by its CAS number 950121-99-0 , is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.5 g/mol . The structure features a pyrrolo[3,4-d]pyrimidine core substituted with methoxy and phenethyl groups, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several interesting properties:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolopyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against leukemia cells in vitro .
- Antiviral Properties : Certain pyrrolopyrimidine derivatives have demonstrated antiviral activities against viruses such as Para 3 virus and have been identified as potent inhibitors of viral replication .
- Antimicrobial Effects : Some related compounds have displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups in the structure is often linked to enhanced antibacterial activity .
Case Study 1: Antitumor Activity
A study evaluated various pyrrolopyrimidine derivatives for their cytotoxic effects on leukemia cell lines L1210 and P388. The results indicated that modifications in the substituents significantly influenced the potency of these compounds. Notably, compounds with a methoxy group showed enhanced activity compared to their unsubstituted counterparts .
Case Study 2: Antiviral Activity
In a separate investigation focused on antiviral properties, certain derivatives were tested against Leishmania tropica and other viruses. The results indicated that modifications at the 6-position of the pyrrolopyrimidine scaffold could lead to increased antiviral efficacy, suggesting that this compound may also hold promise as an antiviral agent .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antitumor | L1210 Leukemia | 12.5 | |
| Compound B | Antiviral | Para 3 Virus | 8.0 | |
| Compound C | Antimicrobial | E. coli | 15.0 |
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in tumor cells.
- Disruption of Viral Replication : The structural characteristics may allow for interference with viral entry or replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
